molecular formula C8H4BrFO B1375391 4-Bromo-7-fluorobenzofuran CAS No. 1194376-46-9

4-Bromo-7-fluorobenzofuran

Cat. No.: B1375391
CAS No.: 1194376-46-9
M. Wt: 215.02 g/mol
InChI Key: CNWKJXVITMEVEA-UHFFFAOYSA-N
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Description

4-Bromo-7-fluorobenzofuran (CAS: 1194376-46-9) is a halogenated benzofuran derivative with the molecular formula C₈H₄BrFO (MW: 215.02 g/mol). Its structure features a bromine atom at the 4-position and a fluorine atom at the 7-position of the benzofuran ring (SMILES: C1=CC(=C2C=COC2=C1F)Br) . It is commercially available in purities up to 95%, with pricing ranging from €67.00 (100 mg) to €206.00 (1 g) .

Properties

IUPAC Name

4-bromo-7-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWKJXVITMEVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the reaction of benzofuran with bromine and a fluorinating agent under controlled conditions. For example, the reaction of benzofuran with bromine in the presence of a catalyst such as iron(III) bromide can yield 4-bromobenzofuran. Subsequent fluorination using a reagent like cesium tetrafluorocobaltate(III) can produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-fluorobenzofuran has been studied for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128
  • Anticancer Properties: Studies have shown that modifications of this compound can lead to enhanced anticancer activity against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of new chemical entities with potential therapeutic applications and is often involved in reactions such as:

  • Substitution Reactions: The bromine atom can be replaced with various nucleophiles to create diverse derivatives.
  • Fluorination Reactions: The fluorine atom enhances the lipophilicity and metabolic stability of synthesized compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated significant antibacterial activity, particularly against resistant strains, suggesting its potential use as a new antibiotic.

Case Study 2: Cancer Cell Inhibition

In another investigation focusing on anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed that specific structural modifications led to enhanced activity, indicating its potential as a lead compound for anticancer drug development.

Applications in Drug Development

Given its biological activities, this compound is being explored for several therapeutic applications:

  • Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Therapies: Formulation of novel anticancer drugs aimed at specific tumors.
  • Neurological Disorders: Investigating its effects on serotonin receptors for potential treatments of depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluorobenzofuran involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Positional Isomers

a. 7-Bromo-4-fluorobenzofuran (CAS: 253429-31-1)

  • Structure : Bromine and fluorine substituents are swapped (7-Br, 4-F).
  • Molecular Weight : 215.02 g/mol (same as 4-Br-7-F isomer).
  • Key Differences :
    • The electronic effects differ due to the altered positions of electron-withdrawing halogens. Bromine at the 7-position may induce stronger steric hindrance compared to fluorine at the 4-position.
    • Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) could vary due to the accessibility of bromine at different positions .

b. 7-Bromo-6-fluorobenzofuran (CAS: 286836-05-3)

  • Structure : Bromine at 7-position, fluorine at 6-position.
  • Molecular Weight : 215.02 g/mol.

Derivatives with Additional Substituents

a. 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran

  • Structure : Bromine at 5-position, ethylsulfinyl group at 3-position, 4-fluorophenyl at 2-position, and methyl at 7-position.
  • Molecular Weight : ~369.23 g/mol (estimated).
  • Demonstrated pharmacological activity: Benzofurans with sulfinyl groups exhibit antifungal and antitumor properties .

b. 4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid (CAS: 1797928-84-7)

  • Structure : Carboxylic acid at 7-position, methyl at 2-position, bromine at 4-position.
  • Molecular Weight : 255.06 g/mol.
  • Key Differences :
    • The carboxylic acid group increases acidity (pKa ~4–5), making the compound water-soluble at physiological pH.
    • Used as a synthetic intermediate for drug candidates targeting enzyme inhibition .

c. 5-Bromo-2,3-dihydrobenzo[b]furan-7-sulfonyl Chloride

  • Structure : Bromine at 5-position, sulfonyl chloride at 7-position, and a saturated dihydrofuran ring.
  • Molecular Weight : ~299.48 g/mol.
  • Key Differences :
    • The sulfonyl chloride group enables nucleophilic substitution reactions, making it a precursor for sulfonamide derivatives.
    • The saturated ring reduces aromaticity, altering electronic properties compared to fully aromatic benzofurans .

Brominated Hydroxybenzofurans

a. 2-Bromo-5-hydroxybenzofuran (2-Br-5-HBF)

  • Structure : Bromine at 2-position, hydroxyl at 5-position.
  • Synthesis : Derived from 2,5-dihydroxybenzaldehyde with moderate yields .
  • Key Differences :
    • Hydroxyl group enables conjugation with biomolecules (e.g., glucuronidation), impacting metabolic stability.

b. 2-Bromo-7-hydroxybenzofuran (2-Br-7-HBF)

  • Synthesis Challenges : Low yields (<20%) due to competing side reactions when using 2,3-dihydroxybenzaldehyde .
  • Key Differences: Limited availability restricts its application in medicinal chemistry compared to more accessible isomers.

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Key Properties/Applications References
4-Bromo-7-fluorobenzofuran 1194376-46-9 C₈H₄BrFO 215.02 4-Br, 7-F Pharmaceutical intermediate
7-Bromo-4-fluorobenzofuran 253429-31-1 C₈H₄BrFO 215.02 7-Br, 4-F Cross-coupling reactions
5-Bromo-3-ethylsulfinyl-2-(4-F-phenyl)-7-Me-1-benzofuran N/A C₁₇H₁₄BrFO₂S 369.23 5-Br, 3-S(O)Et, 2-(4-F-Ph), 7-Me Antifungal/antitumor activity
4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid 1797928-84-7 C₁₀H₇BrO₃ 255.06 4-Br, 2-Me, 7-COOH Enzyme inhibitor precursor

Biological Activity

4-Bromo-7-fluorobenzofuran is a compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Benzofuran Compounds

Benzofurans are a class of heterocyclic compounds that have garnered attention due to their antimicrobial , antitumor , and anti-inflammatory properties. The presence of halogen substituents, such as bromine and fluorine in this compound, significantly influences its biological activity by enhancing its interaction with various biological targets .

Target Interaction

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. These interactions can lead to modulation of several biochemical pathways, including:

  • Inhibition of Topoisomerases : Benzofuran derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress within cells .
  • Antimicrobial Effects : The presence of halogens at specific positions enhances the antibacterial and antifungal activities of benzofurans. Studies indicate that compounds with halogen substitutions show increased efficacy against various pathogens .

Antitumor Activity

Research indicates that this compound may possess significant antitumor activity. In vitro studies have demonstrated that derivatives of benzofurans can inhibit the growth of several cancer cell lines. For example:

Cell Line IC50 (μM)
HCT152.37
PC-32.68
NCI-H235.86

These values suggest that compounds similar to this compound may be effective in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, studies report that benzofuran derivatives exhibit significant inhibition zones when tested against pathogens like Staphylococcus aureus and Escherichia coli:

Pathogen Inhibition Zone (mm)
Staphylococcus aureus23
Escherichia coli24

This antimicrobial activity is particularly potent when halogen groups are present at positions 4 or 5 on the benzofuran ring .

Study on Anticancer Properties

A recent study focused on the anticancer effects of a series of benzofuran derivatives, including this compound. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of various benzofuran derivatives against clinical isolates. The results highlighted that compounds with bromine and fluorine substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This study supports the hypothesis that structural modifications significantly impact biological activity .

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